molecular formula C6H10O2S B020542 1-(Mercaptomethyl)cyclopropaneacetic Acid CAS No. 162515-68-6

1-(Mercaptomethyl)cyclopropaneacetic Acid

Cat. No.: B020542
CAS No.: 162515-68-6
M. Wt: 146.21 g/mol
InChI Key: VFAXPOVKNPTBTM-UHFFFAOYSA-N
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Description

1-(Mercaptomethyl)cyclopropaneacetic acid is an organic compound with the molecular formula C6H10O2S. It is also known by its systematic name, [1-(mercaptomethyl)cyclopropyl]acetic acid. This compound is characterized by the presence of a cyclopropane ring, a mercaptomethyl group, and a carboxylic acid functional group. It is a white to almost white crystalline solid with a melting point of approximately 42-46°C .

Preparation Methods

The synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid can be achieved through several routes. One common method involves the conversion of 1-(hydroxymethyl)cyclopropaneacetonitrile to this compound via a series of reactions . The process typically includes:

    Conversion to Imino Ester or Halo-Amide: Treatment of 1-(hydroxymethyl)cyclopropaneacetonitrile with an acid to form the corresponding imino ester or halo-amide.

    Reaction with Thiourea: The imino ester or halo-amide is then reacted with thiourea to produce the amide-isothiuronium salt.

    Hydrolysis and Oxidation: Hydrolysis of the amide-isothiuronium salt followed by oxidation to yield this compound disulfide.

    Reduction: Finally, reduction of the disulfide to obtain this compound

Chemical Reactions Analysis

1-(Mercaptomethyl)cyclopropaneacetic acid undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercaptomethyl group.

    Esterification: The carboxylic acid group can undergo esterification to form esters

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include disulfides, sulfonic acids, and esters .

Scientific Research Applications

1-(Mercaptomethyl)cyclopropaneacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly leukotriene receptor antagonists like montelukast.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(mercaptomethyl)cyclopropaneacetic acid involves its interaction with molecular targets and pathways. In the context of drug synthesis, the compound acts as a key intermediate in the formation of active pharmaceutical ingredients. For example, in the synthesis of montelukast, it undergoes a series of reactions to form the final drug molecule, which then exerts its effects by antagonizing leukotriene receptors .

Comparison with Similar Compounds

1-(Mercaptomethyl)cyclopropaneacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its mercaptomethyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclopropaneacetic acid derivatives.

Properties

IUPAC Name

2-[1-(sulfanylmethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXPOVKNPTBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167384
Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162515-68-6
Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Record name 1-(mercaptomethyl)cyclopropylacetic acid
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Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)
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Record name 1-(MERCAPTOMETHYL)CYCLOPROPANEACETIC ACID
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Synthesis routes and methods

Procedure details

A 5 L 4-neck round bottle flask was equipped with mechanical stirrer, a thermometer, a condenser, a nitrogen inlet and an additional funnel. Prepare 47% of sodium hydroxide solution from 855 g of sodium hydroxide was dissolved in 972 mL of water. Charge 1800 g of [1-(mercaptomethyl)cyclopropyl]acetate, 1540 mL of methanol to the reaction flask. 1540 g of 47% sodium hydroxide aqueous solution was slowly added to the reaction mixture. After the addition, the reaction mixture was heated to 70˜80° C. and was aged for a period of about 2 hours until completion of reaction as check by TLC (mobile phase: EA/hx=1/2(V/V)). When the reaction was complete, the temperature was lowered below 40° C. The resulting resolution was acidified to pH=3.0˜4.0 with about 1800 mL of 32% HCl aqueous solution. After the reaction mixture was filtered, 2700 g of ethylacetate was added to the filtrate with vigorous stirring over 30 min. The layers were separated; cake and 1000 g of water were added to the aqueous layer and back extracted with 2700 g of ethylacetate. Combined the organic layers and concentrated by rotatory evaporator. Temperature was controlled at 3018 40° C. and pressure was controlled below 100 torr. Distillation was continued to collect about 4000˜5000 mL of distillate. 2000 mL of heptanes was added and the distillation was continued to collect about 1000˜2000 mL at 30˜40° C./<100 torr. After the addition of 2100 g of heptanes, the reaction mixture was cooled to at 10° C. for about 4˜5 hours. A large amount of white solid was obtained by filtration. Cake was washed with 1000 g of heptanes. 1468 g of pure [1-(mercaptomethyl)cyclopropyl]acetic acid was obtained by vacuum dried. (purity by GC: >99%, m.p.=42˜45° C.), H1-NMR(CDCl3): 0.55 ppm (CH2, t), 0.58 ppm (CH2,t), 1.34 ppm (SH, t), 2.50 ppm (CH2, s), 2.60 ppm (CH2, d)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
855 g
Type
reactant
Reaction Step One
Name
[1-(mercaptomethyl)cyclopropyl]acetate
Quantity
1800 g
Type
reactant
Reaction Step Two
Quantity
1540 mL
Type
reactant
Reaction Step Two
Quantity
1540 g
Type
reactant
Reaction Step Three
Name
Quantity
1800 mL
Type
reactant
Reaction Step Four
Name
Quantity
972 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Mercaptomethyl)cyclopropaneacetic Acid
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1-(Mercaptomethyl)cyclopropaneacetic Acid
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1-(Mercaptomethyl)cyclopropaneacetic Acid
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1-(Mercaptomethyl)cyclopropaneacetic Acid
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1-(Mercaptomethyl)cyclopropaneacetic Acid
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1-(Mercaptomethyl)cyclopropaneacetic Acid
Customer
Q & A

Q1: What is the significance of 1-(Mercaptomethyl)cyclopropaneacetic acid in pharmaceutical chemistry?

A1: this compound is a crucial building block in the synthesis of montelukast [, ]. While not pharmacologically active itself, its unique structure allows it to react with a tosylated quinolinediol compound, forming the core structure of montelukast. This reaction is a key step in the synthetic pathway of this important pharmaceutical.

Q2: The provided research mentions a specific method for preparing a solution of this compound. What is the importance of this preparation method?

A2: The research highlights a method for preparing a this compound dianion base solution []. This involves reacting the acid with an inorganic base at low temperatures (0-10°C). Creating the dianion is crucial as it increases the reactivity of the molecule. This enhanced reactivity is essential for the subsequent reaction with the tosylated quinolinediol compound to efficiently form the desired montelukast precursor. The described method emphasizes controlling the reaction conditions, leading to a smoother and potentially higher-yielding synthesis of montelukast.

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